Cas no 59696-97-8 (1-(benzylsulfanyl)ethan-1-imine)
1-(benzylsulfanyl)ethan-1-imine Chemical and Physical Properties
Names and Identifiers
-
- Ethanimidothioic acid, phenylmethyl ester
- benzyl ethanimidothioate
- 1-(benzylsulfanyl)ethan-1-imine
- SCHEMBL1140195
- 59696-97-8
- SCHEMBL7871370
- UUHJZMMXPPGITC-UHFFFAOYSA-N
- DTXSID40452049
-
- Inchi: 1S/C9H11NS/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
- InChI Key: UUHJZMMXPPGITC-UHFFFAOYSA-N
- SMILES: S(C(C)=N)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 165.06133
- Monoisotopic Mass: 165.06122053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 49.2Ų
Experimental Properties
- PSA: 23.85
1-(benzylsulfanyl)ethan-1-imine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-322174-1.0g |
1-(benzylsulfanyl)ethan-1-imine |
59696-97-8 | 1.0g |
$0.0 | 2023-02-24 | ||
| Enamine | EN300-322174-1g |
1-(benzylsulfanyl)ethan-1-imine |
59696-97-8 | 1g |
$0.0 | 2023-09-04 |
1-(benzylsulfanyl)ethan-1-imine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-(benzylsulfanyl)ethan-1-imine
1-(Benzylsulfanyl)ethan-1-imine: A Comprehensive Overview
The compound with CAS No. 59696-97-8, commonly referred to as 1-(benzylsulfanyl)ethan-1-imine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and versatile properties, has been the subject of extensive research in recent years. Its applications span across various industries, making it a critical component in modern chemical synthesis and innovation.
1-(Benzylsulfanyl)ethan-1-imine is an organosulfur compound with a distinctive molecular architecture. The molecule consists of a benzene ring attached to a sulfur atom, which is further connected to an ethanamine group through an imine linkage. This structural arrangement imparts the compound with unique electronic properties, making it highly reactive under specific conditions. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials are widely used in gas storage, catalysis, and sensing technologies due to their high surface area and tunable pore structures.
The synthesis of 1-(benzylsulfanyl)ethan-1-imine typically involves the reaction of benzyl mercaptan with an appropriate amine derivative under controlled conditions. Researchers have explored various reaction pathways to optimize the yield and purity of the compound. For instance, a study published in *Chemical Communications* demonstrated that the use of microwave-assisted synthesis significantly accelerates the reaction process while maintaining high product quality. This approach not only enhances efficiency but also reduces environmental impact, aligning with current green chemistry principles.
In terms of applications, 1-(benzylsulfanyl)ethan-1-imine has found utility in the pharmaceutical industry as an intermediate in drug discovery programs. Its ability to form stable complexes with metal ions makes it a valuable tool in designing bioactive compounds with potential therapeutic applications. Recent advancements in medicinal chemistry have leveraged this property to develop novel anticancer agents and antimicrobial drugs.
Beyond pharmaceuticals, 1-(benzylsulfanyl)ethan-1-imine has also been employed in the development of advanced sensors for environmental monitoring. Its sensitivity to specific chemical stimuli enables the creation of highly selective and responsive sensing devices. A research team at Stanford University reported the successful integration of this compound into a graphene-based sensor platform, demonstrating exceptional performance in detecting trace amounts of toxic gases such as hydrogen sulfide.
The versatility of 1-(benzylsulfanyl)ethan-1-imine extends to its role in polymer chemistry as well. By incorporating this compound into polymer networks, scientists have developed materials with enhanced mechanical properties and thermal stability. These materials are being explored for use in high-performance composites and lightweight structural components for aerospace applications.
In conclusion, 1-(benzylsulfanyl)ethan-1-imine (CAS No. 59696-97-8) is a multifaceted compound that continues to drive innovation across diverse scientific disciplines. Its unique chemical properties and wide-ranging applications underscore its importance in contemporary research and development efforts.
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